3-Amino-3-(4-isobutoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

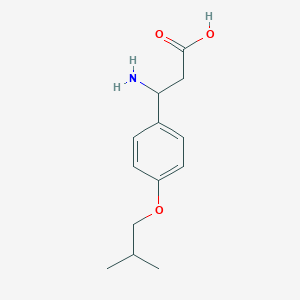

3-Amino-3-(4-isobutoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . This compound is characterized by the presence of an amino group, a propanoic acid moiety, and a phenyl ring substituted with an isobutoxy group. It is primarily used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

The synthesis of 3-Amino-3-(4-isobutoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 4-isobutoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Análisis De Reacciones Químicas

3-Amino-3-(4-isobutoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:

3-Amino-3-(4-isobutoxyphenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of drugs targeting metabolic disorders and other conditions.

Case Study:

Research has shown that derivatives of this compound can exhibit improved pharmacokinetic properties, making them suitable candidates for developing new medications aimed at treating chronic diseases .

Biochemical Research

Protein Synthesis and Enzyme Activity:

This compound is utilized in biochemical studies to explore amino acid derivatives, which are essential for understanding protein synthesis mechanisms and enzyme activity. Its incorporation into experimental designs helps elucidate the roles of specific amino acids in biological processes.

Data Table:

| Application Area | Specific Use Case | Outcome/Insight |

|---|---|---|

| Protein Synthesis | Investigating enzyme interactions | Enhanced understanding of metabolic pathways |

| Enzyme Activity | Studying catalytic mechanisms | Identification of novel enzyme inhibitors |

Agrochemical Formulations

Enhancing Crop Yield:

In agricultural research, this compound is included in formulations aimed at improving crop yield and resistance to pests. Its role as a biochemical agent supports sustainable agricultural practices.

Case Study:

Field trials have demonstrated that crops treated with formulations containing this compound show increased resilience against common pests, resulting in higher yields compared to untreated controls .

Cosmetic Industry

Skin Care Applications:

The compound is also integrated into cosmetic formulations for skin care products, where it is believed to contribute to skin hydration and anti-aging properties. Its biochemical properties make it an attractive ingredient for enhancing skin health.

Data Table:

| Cosmetic Application | Ingredient Role | Benefit |

|---|---|---|

| Anti-aging creams | Hydration and elasticity enhancement | Improved skin texture |

| Moisturizers | Skin barrier protection | Increased moisture retention |

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed in various techniques for the detection and quantification of amino acids in biological samples. Its stability and reactivity facilitate accurate analytical assessments.

Case Study:

Studies utilizing high-performance liquid chromatography (HPLC) have successfully identified amino acid profiles in clinical samples, aiding in disease diagnosis and monitoring .

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(4-isobutoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar compounds to 3-Amino-3-(4-isobutoxyphenyl)propanoic acid include:

3-Amino-3-(4-isopropylphenyl)propanoic acid: This compound has a similar structure but with an isopropyl group instead of an isobutoxy group.

3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group on the phenyl ring, which significantly alters its reactivity and solubility.

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical properties and biological activities.

Actividad Biológica

3-Amino-3-(4-isobutoxyphenyl)propanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a propanoic acid backbone, and an isobutoxyphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting their function and leading to downstream effects in cellular pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including:

- A549 (non-small cell lung cancer) : The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.

- T47D (breast cancer) : Similar cytotoxicity was observed, suggesting its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties against various pathogens. This includes activity against drug-resistant strains, indicating potential for development as an antimicrobial agent .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effects on A549 cells, revealing a reduction in cell viability by over 50% at specific concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways .

- Animal Models : In vivo studies have suggested that the compound reduces tumor growth in mouse models of cancer when administered at therapeutic doses. The results indicate a significant reduction in tumor size compared to controls .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-10(4-6-11)12(14)7-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKCNIGZXWFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.